4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine
Description
4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine is a heterocyclic compound featuring a pyridine ring connected via an ether linkage to an azetidine moiety, which is further substituted with a 2,3-dihydrobenzofuran group.
The compound’s conformational flexibility arises from the azetidine ring and the ether linkage, which may lead to rotameric forms, as observed in related analogs during NMR analysis .
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-17-14(5-8-20-17)9-13(1)10-19-11-16(12-19)21-15-3-6-18-7-4-15/h1-4,6-7,9,16H,5,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUOMSNDGLBQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Histamine H3 and H4 receptors (H3R and H4R) . These receptors are traditional G protein-coupled receptors of extensive therapeutic interest. They have been targeted in drug discovery projects for inflammation, asthma, pain, cancer, Parkinson’s, and Alzheimer’s diseases.
Mode of Action
The compound interacts with its targets, the H3R and H4R, as an antagonist The compound also has dopaminergic receptor ligands, mainly D2R and D3R.
Biochemical Pathways
The compound’s interaction with the H3R and H4R receptors affects the histaminergic pathways. Histamine is a chemical transmitter involved in several biological processes, including inflammatory and allergic reactions, regulation of gastric acid secretion, sleep, mood, and food intake. By acting as an antagonist at these receptors, the compound can modulate these processes.
Pharmacokinetics
The compound’s design as a histaminergic receptor ligand suggests it may have favorable pharmacokinetic properties for reaching its target receptors in the central nervous system.
Result of Action
The antagonistic action of the compound at the H3R and H4R receptors can have various effects at the molecular and cellular levels, depending on the specific physiological or pathological context. For example, in a model of dopamine-induced neurotoxicity, the compound showed a protective effect.
Biological Activity
4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 4-{1-[2,3-dihydro-1-benzofuran-5-ylmethyl]azetidin-3-yloxy}pyridine |
| Appearance | White to off-white powder |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that the compound demonstrates significant antimicrobial effects against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, it has been evaluated against HeLa cells, showing promising cytotoxic effects.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and enhance neuronal survival.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Modulation of Signaling Pathways : It is suggested that this compound influences signaling pathways related to apoptosis and cell survival, such as the PI3K/Akt pathway.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Anticancer Properties :
- Neuroprotection Study :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
Compound 3c (tert-Butyl-N-[(1S)-1-[methyl(pyridine-4-ylmethyl)carbamoyl]-4-{1-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}butyl]carbamate)
- Structural Features : Shares the pyridine and dihydrobenzofuran moieties but includes a sulfonyl-carbamimidamido group and a pentamethyl-substituted dihydrobenzofuran.
- Synthesis: Requires 4-[(methylamino)methyl]pyridine and triethylamine (TEA), yielding rotamers detectable via ¹H NMR at elevated temperatures (80°C) .
Benzodioxol-Pyrido-Pyrimidinone Derivatives (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
- Structural Features: Replaces dihydrobenzofuran with benzodioxol and incorporates a pyrido-pyrimidinone core.
- Key Differences: The benzodioxol group offers distinct electronic properties (e.g., increased oxygen density), while the pyrimidinone ring introduces hydrogen-bonding capabilities absent in the parent compound .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
